N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide
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Overview
Description
N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms and a fluorenone moiety, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide typically involves the reaction of 3,6,7-trichloro-9H-fluoren-2-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives. Substitution reactions result in the formation of various substituted fluorenes.
Scientific Research Applications
N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide
- 2,2,2-trichloroacetamide
Uniqueness
N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide is unique due to the presence of three chlorine atoms and its specific structural configuration
Properties
CAS No. |
92429-40-8 |
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Molecular Formula |
C15H8Cl3NO2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N-(3,6,7-trichloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H8Cl3NO2/c1-6(20)19-14-5-10-8(3-13(14)18)7-2-11(16)12(17)4-9(7)15(10)21/h2-5H,1H3,(H,19,20) |
InChI Key |
SAGAYAMBXWAEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C23)Cl)Cl)Cl |
Origin of Product |
United States |
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